molecular formula C19H22N2O4S B269423 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

カタログ番号 B269423
分子量: 374.5 g/mol
InChIキー: OCHPFZLDSHENKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to apoptosis of malignant B-cells. This compound also inhibits the production of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against BTK in biochemical assays, with an IC50 (half maximal inhibitory concentration) in the low nanomolar range. In preclinical models of B-cell malignancies, this compound has demonstrated dose-dependent inhibition of tumor growth and induction of apoptosis in malignant B-cells. This compound has also been shown to reduce the levels of autoantibodies and pro-inflammatory cytokines in preclinical models of autoimmune diseases and inflammatory disorders.

実験室実験の利点と制限

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has several advantages over other BTK inhibitors, such as ibrutinib. This compound has shown activity against BTK mutations that confer resistance to ibrutinib, making it a promising alternative for patients who have developed resistance to ibrutinib. This compound also has a shorter half-life than ibrutinib, which may reduce the risk of adverse effects associated with long-term BTK inhibition. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several potential future directions for the development of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. One area of interest is the combination of this compound with other targeted therapies, such as venetoclax or lenalidomide, for the treatment of B-cell malignancies. Another area of interest is the development of this compound for the treatment of autoimmune diseases and inflammatory disorders, such as multiple sclerosis and psoriasis. Additional preclinical studies are needed to further evaluate the safety and efficacy of this compound in these indications. Finally, clinical trials are needed to determine the optimal dosing, safety, and efficacy of this compound in humans.

合成法

The synthesis of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves a series of chemical reactions, starting with the condensation of 4-aminophenylsulfonamide and 2-furaldehyde to form the intermediate 4-(tetrahydro-2-furanylmethylamino)phenylsulfonamide. This intermediate is then coupled with 4-methylbenzoic acid to produce this compound. The synthesis of this compound has been optimized for large-scale production and has been reported in several scientific publications.

科学的研究の応用

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, this compound has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in B-cells. This compound has also demonstrated activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib. In addition to B-cell malignancies, this compound has shown promise in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.

特性

分子式

C19H22N2O4S

分子量

374.5 g/mol

IUPAC名

4-methyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4S/c1-14-4-6-15(7-5-14)19(22)21-16-8-10-18(11-9-16)26(23,24)20-13-17-3-2-12-25-17/h4-11,17,20H,2-3,12-13H2,1H3,(H,21,22)

InChIキー

OCHPFZLDSHENKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

正規SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。